

Analytical techniques for Trachelanthine quantification

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Compound of Interest

Compound Name: *Trachelanthine*

CAS No.: 510-19-0

Cat. No.: B1607318

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Executive Summary & Regulatory Context

Trachelanthine is a hepatotoxic pyrrolizidine alkaloid (PA) of the retronecine type, commonly found in the Boraginaceae family. Due to its 1,2-unsaturated necine base structure, it possesses significant genotoxic and carcinogenic potential.

Recent regulatory updates from the European Medicines Agency (EMA) and the German Federal Institute for Risk Assessment (BfR) have set stringent limits on PAs. The EMA HMPC public statement (2021) recommends a maximum daily intake of 1.0 µg for PAs in herbal medicinal products.

The Analytical Challenge: **Trachelanthine** (

, MW 299.36) presents a specific quantification challenge due to:

- **Isobaric Interference:** It is a stereoisomer of Viridiflorine and Echinatine. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.
- **N-Oxide Co-occurrence:** In raw plant material, up to 90% of PAs exist as N-oxides. Accurate risk assessment requires the quantification of the "Sum of PAs" (Free Base + N-Oxide).

This guide provides a validated, ISO 18862-compliant workflow for the simultaneous extraction, cleanup, and LC-MS/MS quantification of **Trachelanthine** and its N-oxide.

Strategic Workflow Overview

The following diagram outlines the critical path from sample homogenization to data reporting. Note the decision point regarding N-oxide standards.



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Figure 1: Analytical workflow for Pyrrolizidine Alkaloids. The Direct Quantification path is preferred for regulatory compliance (ISO 18862).

Protocol 1: Sample Preparation (SPE Cleanup)

Expert Insight: PAs are basic compounds ($pK_a \sim 9-10$). We utilize this property using Strong Cation Exchange (SCX) chromatography. This is superior to standard C18 SPE because it allows us to wash away neutral interferences (fats, pigments) with organic solvents while the PAs remain ionically bound to the sorbent.

Reagents:

- Extraction Solvent: 0.05 M Sulfuric Acid ()^{[1][2]}
- SPE Cartridge: Strata-X-C or Oasis MCX (Polymeric Strong Cation Exchange), 60 mg/3 mL.
- Elution Solvent: 5% Ammonia in Methanol (

).[3]

Step-by-Step Methodology:

- Extraction:
 - Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of 0.05 M
 . (Acidic pH ensures PAs are fully protonated
).
 - Sonicate for 15 min, then shake for 30 min.
 - Centrifuge at 4,000 x g for 10 min. Filter supernatant (0.45 µm PTFE).
- SPE Loading (SCX):
 - Condition: 3 mL Methanol, then 3 mL Water.
 - Load: Pass 2 mL of the filtered acid extract through the cartridge (gravity or low vacuum).
 - Wash 1 (Acidic): 3 mL Water (Removes polar neutrals).
 - Wash 2 (Organic): 3 mL Methanol (Critical step: Removes hydrophobic pigments/fats. PAs remain bound).
- Elution:
 - Elute: 2 x 2 mL 5% Ammonia in Methanol. (High pH deprotonates the PAs, breaking the ionic bond with the SCX sorbent).
 - Reconstitution: Evaporate eluate to dryness under

at 40°C. Reconstitute in 1.0 mL Initial Mobile Phase (95% Water / 5% MeOH + 0.1% Formic Acid).

Protocol 2: UHPLC-MS/MS Quantification

Expert Insight (Chromatography): **Trachelanthine**, Viridiflorine, and Echinatine are isobaric (300.2). Mass spectrometry cannot distinguish them. You must achieve baseline chromatographic separation. A C18 column with a long gradient or a PFP (Pentafluorophenyl) column is recommended for isomer selectivity.

Chromatographic Conditions

Parameter	Setting
Column	Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 μ m) or Waters BEH C18
Mobile Phase A	Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B	Methanol + 0.1% Formic Acid + 5mM Ammonium Formate
Flow Rate	0.4 mL/min
Gradient	0-1 min: 5% B; 1-10 min: 5% 50% B; 10-12 min: 95% B.
Injection Vol	2-5 μ L
Column Temp	40°C

Note: Ammonium formate is added to enhance ionization efficiency in ESI+ mode.

Mass Spectrometry Parameters (ESI+)

Trachelanthine is a retronecine-based PA. The fragmentation pattern is dominated by the cleavage of the ester bonds, yielding the retronecine core ions (138, 120).

Analyte	Precursor ()	Product ()	CE (eV)	Type
Trachelanthine	300.2	138.1	30	Quantifier
300.2	120.1	45	Qualifier 1	
300.2	93.1	50	Qualifier 2	
Trachelanthine N-Oxide	316.2	138.1	35	Quantifier
316.2	120.1	50	Qualifier 1	
316.2	300.2	25	Qualifier 2	
Internal Std (Heliotrine)	314.2	138.1	30	Reference

Note: The transition 316

300 for the N-oxide represents the loss of oxygen

, typical for N-oxides.

Data Analysis & Calculation

To comply with EMA/BfR regulations, you must report the Total **Trachelanthine** Content.

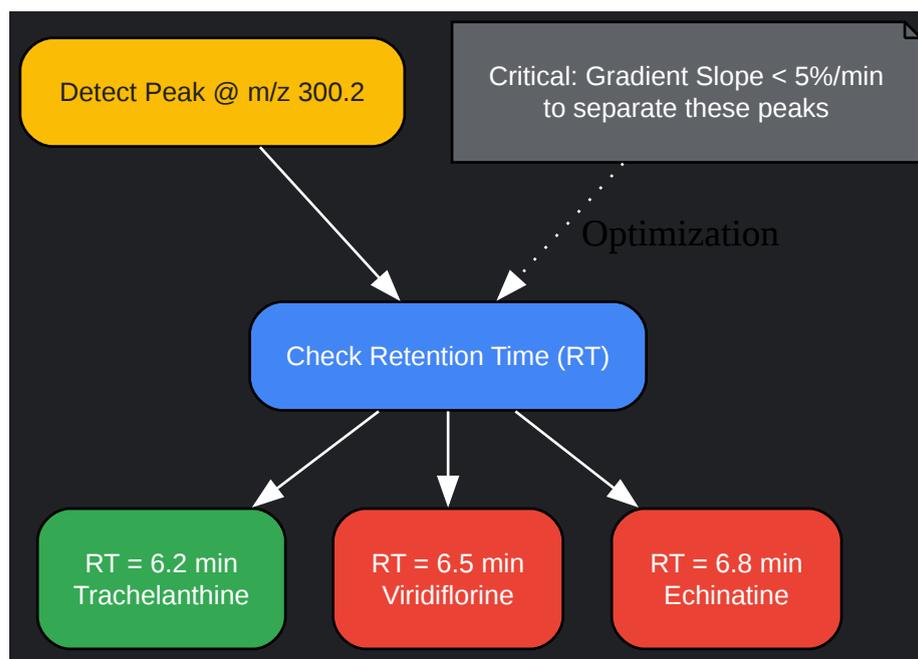
Where:

- **(Trachelanthine)** = 299.36
- **(Trachelanthine NO)** = 315.36
- Correction Factor

Self-Validating Logic: If you do not have a certified standard for **Trachelanthine** N-Oxide, you cannot accurately quantify it using the "Direct Quant" method above due to different ionization responses. In that scenario, you must perform a Reduction Step (Zn dust/HCl) during sample prep to convert all N-oxides to the base form, then quantify solely as **Trachelanthine**.

Isomer Resolution Diagram

The following decision tree illustrates the logic for handling the critical isobaric interference issue.



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Figure 2: Chromatographic resolution strategy for isobaric PAs (m/z 300.2).

References

- European Medicines Agency (EMA). (2021). [4][5] Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs). [4][5] [Link](#)
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- EFSA Panel on Contaminants in the Food Chain. (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[1][6][Link](#)

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